Product packaging for Levocloperastine hydrochloride(Cat. No.:CAS No. 220282-83-7)

Levocloperastine hydrochloride

Cat. No.: B10775145
CAS No.: 220282-83-7
M. Wt: 366.3 g/mol
InChI Key: UNPLRYRWJLTVAE-BDQAORGHSA-N
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Description

Contextualization within Modern Antitussive Pharmacotherapy Research

The treatment of cough is a significant area of pharmaceutical research, with a continuous search for agents that are both effective and well-tolerated. nih.gov Historically, opioid derivatives like codeine have been standard therapies, but their use is limited by central nervous system side effects and potential for dependency. nih.govglobalresearchonline.net Modern antitussive research has therefore shifted towards developing non-opioid drugs with improved therapeutic profiles. grafiati.com There is a recognized therapeutic need for agents that can effectively suppress cough without the adverse events associated with older medications. nih.govaesculapius.it

This landscape has driven inquiry into compounds with novel mechanisms of action. Levocloperastine (B195437) is a non-opioid agent that has garnered interest due to its dual mechanism, acting both centrally on the brain's cough center and peripherally on receptors in the respiratory tract. aesculapius.itmedscape.comgoogleapis.com Unlike many traditional antitussives, its action on the central nervous system is highly selective for the cough center, which distinguishes it from compounds with broader sedative effects. aesculapius.itmedscape.com The development and study of such targeted therapies represent a key direction in contemporary antitussive pharmacotherapy.

Historical Development and Enantiomeric Distinction of Levocloperastine

The parent compound, cloperastine (B1201353), was first introduced as an antitussive and antihistamine in Japan in 1972 and later in Italy in 1981. wikipedia.orgnucleos.com Cloperastine is a racemic mixture, meaning it consists of equal amounts of two non-superimposable mirror-image molecules, or enantiomers: a levorotatory (L) form and a dextrorotatory (D) form. aesculapius.itgoogle.comgoogleapis.com

Subsequent research focused on separating and evaluating the individual properties of these enantiomers. This investigation revealed that the biological properties of the two forms were surprisingly different. googleapis.com Studies demonstrated that the levorotatory enantiomer, L-cloperastine (levocloperastine), was both more active as an antitussive and less toxic than its dextrorotatory counterpart and the original racemic mixture. google.comgoogleapis.com This discovery of an improved therapeutic index—a measure of a drug's beneficial effects at a therapeutic dose to its harmful effects—in the levo-isomer was a critical step in its development. google.comgoogleapis.com The hydrochloride salt form, levocloperastine hydrochloride, is a common formulation used in research and pharmaceutical preparations. googleapis.comallmpus.com

Rationale for Focused Academic Inquiry into this compound

The primary motivation for the focused academic study of this compound stems from its distinct pharmacological profile, which offers potential advantages over other antitussive agents. medscape.com A key area of interest is its dual mechanism of action, which involves inhibiting the bulbar cough center at the central level while also exerting peripheral effects related to antihistamine and muscle-relaxant properties. aesculapius.itgoogleapis.commedscape.com

A significant rationale for its investigation is the separation of therapeutic efficacy from undesirable central nervous system side effects. google.comgoogleapis.com Research indicates that while the antitussive efficacy of the cloperastine compounds appears independent of their enantiomeric structure, the levo-isomer is associated with a marked reduction in CNS effects compared to the dextro-isomer and the racemic mixture. medscape.comgoogle.com

Furthermore, clinical and preclinical studies provide a strong basis for continued inquiry. In comparative studies, levocloperastine has demonstrated a more rapid onset of action and comparable or greater efficacy in reducing cough frequency and intensity than standard agents like codeine, levodropropizine (B346804), and the racemic DL-cloperastine. nih.govresearchgate.netaesculapius.it These findings, combined with its improved therapeutic index, position this compound as a subject of significant interest for researchers seeking to refine cough therapy. google.comgoogleapis.com

Research Findings in Detail

Comparative Antitussive Activity and Toxicity

Research focusing on the enantiomeric distinction of cloperastine has provided quantitative data highlighting the differential properties of the isomers. Studies conducted to compare the L(-) enantiomer (levocloperastine) with the D(+) enantiomer and the racemic (DL) mixture have been crucial in establishing the rationale for the development of the single-isomer formulation.

One key finding was that the levorotatory form proved to be a more effective antitussive than the racemic mixture. google.comgoogleapis.com Concurrently, toxicity studies revealed that levocloperastine is substantially less toxic than its dextrorotatory counterpart. medscape.comgoogle.comgoogleapis.com This combination of higher activity and lower toxicity results in a significantly improved therapeutic index for levocloperastine. google.comgoogleapis.com

Table 1: Comparative Acute Toxicity (LD₅₀) of Cloperastine Enantiomers
CompoundAnimal ModelAdministration RouteLD₅₀ Value (mg/kg)Source
LevocloperastineMouseOral / Intraperitoneal>2000 (No deaths occurred) medscape.com
DextrocloperastineMouseOral466 medscape.com
DextrocloperastineMouseIntraperitoneal155 medscape.com
DextrocloperastineRatOral1226 medscape.com
DextrocloperastineRatIntraperitoneal177 medscape.com

Comparative Efficacy in Research Trials

Table 2: Summary of Comparative Efficacy Findings
Comparison AgentKey Research FindingSource
DL-Cloperastine (Racemic)Levocloperastine had a faster onset of action and produced greater reductions in cough intensity and frequency. nih.govmedscape.com
CodeineLevocloperastine demonstrated comparable or improved efficacy, a more rapid onset of action, and was judged to have very good/good efficacy in 90% of patients versus 80% for codeine. nih.govaesculapius.it
LevodropropizineBoth agents were effective, but levocloperastine showed a more rapid onset of action. nih.govaesculapius.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25Cl2NO B10775145 Levocloperastine hydrochloride CAS No. 220282-83-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

220282-83-7

Molecular Formula

C20H25Cl2NO

Molecular Weight

366.3 g/mol

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H/t20-;/m0./s1

InChI Key

UNPLRYRWJLTVAE-BDQAORGHSA-N

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Stereochemical Investigations and Enantioselective Synthesis of Levocloperastine Hydrochloride

Elucidation of Absolute Configuration and Chiral Properties

The absolute configuration of the chiral center in levocloperastine (B195437) has been a subject of investigation, with single-crystal X-ray diffraction being a definitive method for its determination. researchgate.net While levocloperastine exhibits a negative specific rotation, this property alone is insufficient to determine its absolute configuration. researchgate.net

A comprehensive study involving single-crystal X-ray diffraction, mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis surprisingly revealed the absolute configuration of the chiral carbon atom in levocloperastine fendizoate to be R (rectus). researchgate.net This was contrary to some database records which listed it as S (sinister). researchgate.net The Cahn-Ingold-Prelog priority rule, applied to the atoms attached to the chiral carbon (C9), establishes the order of priority as O(1) > C(16) > C(10) > H, leading to the R configuration. researchgate.net

The specific rotation of levocloperastine hydrochloride was measured to be [α]D20 –6.5° (c = 1 in dichloromethane). researchgate.net The fendizoate salt also exhibits a negative specific rotation, indicating that the addition of the fendizoate anion does not alter the direction of optical rotation. researchgate.net

Enantiomeric Resolution Methodologies in Chemical Synthesis

The synthesis of enantiomerically pure levocloperastine often begins with the resolution of racemic cloperastine (B1201353).

Classical Resolution: This method involves the use of a chiral resolving agent to form diastereomeric salts with the enantiomers of cloperastine, which can then be separated by crystallization. L-(-)-di-p-methoxybenzoyl tartrate has been identified as a particularly effective resolving agent, offering high yield and purity due to enhanced π-π interactions with the aromatic ring of cloperastine. The resolution process is typically carried out in an aliphatic alcohol like methanol, ethanol, or isopropanol (B130326) under reflux conditions (70–85°C) for 2–4 hours. Subsequent cooling to 0–5°C facilitates the crystallization of the desired diastereomeric complex.

Dynamic Kinetic Resolution (DKR): More advanced chemoenzymatic DKR processes offer a theoretical yield of 100% by continuously racemizing the unwanted enantiomer while the desired enantiomer is selectively transformed. acs.org One such method has been applied to the synthesis of l-cloperastine. acs.org

Asymmetric Synthesis: An alternative to resolution is the direct enantioselective synthesis of a key intermediate. For instance, the synthesis of (R)-4-chlorobenzhydrol can be achieved with high enantiomeric excess (>95%) using a chiral ligand like (R)-DPP-H₈-binol. This asymmetric route is more economically and environmentally favorable, reducing solvent consumption by 68% compared to classical resolution methods. The subsequent reaction with N-(2-chloroethyl)piperidine hydrochloride yields the levocloperastine base.

Polymorphism and Crystalline Forms Research

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physical properties. google.comresearchgate.net Levocloperastine fendizoate is known to exhibit polymorphism. edaegypt.gov.eg An evaluation using Powder X-ray Diffraction (P-XRD) is employed to characterize and confirm the specific crystalline form of the drug substance. edaegypt.gov.eg

A study on the crystal structure of levocloperastine fendizoate determined it to be of the triclinic system with the space group P1. researchgate.netresearchgate.net The unit cell parameters were found to be a = 10.1059(18) Å, b = 11.957(2) Å, c = 15.383(3) Å, α = 104.666(2)°, β = 90.9700(10)°, and γ = 110.744(2)°. researchgate.netresearchgate.net In the crystal structure, the cations and anions are linked by hydrogen bonds. researchgate.netresearchgate.net

Different polymorphic forms of related compounds have been characterized by their distinct X-ray powder diffraction (XRPD) peaks. For example, several polymorphs (Forms C, H, I, and J) of a similar compound have been identified with the following characteristic peaks:

PolymorphCharacteristic 2θ peaks (±0.2°)
Form C 6.6°, 10.4°, 12.5°, 13.3°, 24.3° newdrugapprovals.org
Form H 8.9°, 9.2°, 14.1°, 17.3°, 18.5° newdrugapprovals.org
Form I 9.7°, 11.4°, 14.2°, 19.3°, 24.5° newdrugapprovals.org
Form J 9.1°, 17.3°, 18.3° newdrugapprovals.org

Advanced Analytical Characterization Techniques for Stereochemical Purity

A suite of advanced analytical techniques is essential to confirm the structure and ensure the stereochemical purity of this compound. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD): As previously mentioned, SCXRD is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netveranova.com It provides precise information about the three-dimensional arrangement of atoms within the crystal lattice. veranova.com For levocloperastine fendizoate, SCXRD analysis established the R configuration at the chiral center and provided detailed data on bond lengths and angles within the crystal. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used for the structural elucidation of levocloperastine. researchgate.netgoogle.com In a study of levocloperastine fendizoate, ¹H-NMR (600 MHz, DMSO) and ¹³C-NMR (600 MHz, DMSO) were used to confirm the structure. researchgate.netresearchgate.net The chemical shifts provide detailed information about the chemical environment of each proton and carbon atom, which is crucial for confirming the molecular structure. researchgate.netgoogle.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. researchgate.netgoogle.com Electrospray ionization (ESI) mass spectrometry of levocloperastine shows a quasi-molecular ion at m/z 330.16 [M+H]⁺, confirming the molecular weight of the free base (329 g/mol ). google.comgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. google.comgoogleapis.com The IR spectrum of cloperastine hydrochloride shows characteristic absorption bands corresponding to its various functional groups. google.comgoogleapis.com

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its molecular formula. researchgate.netresearchgate.net For levocloperastine fendizoate, the calculated and found percentages of carbon, hydrogen, nitrogen, and chlorine were in close agreement, validating the molecular formula. researchgate.netresearchgate.net

The following table summarizes the key analytical data for Levocloperastine and its salts:

Analytical TechniqueCompoundKey Findings
Single-Crystal X-ray Diffraction Levocloperastine FendizoateTriclinic, Space group P1, Absolute configuration: R researchgate.netresearchgate.net
¹H NMR Cloperastine Hydrochloride (DMSO-d₆)δ: 1.340–1.361 (1H, m), 1.6513 (1H, m), 1.750–1.814 (4H, m), 2.906–2.926 (2H, m), 3.282–3.290 (2H, t), 3.373–3.393 (2H, m), 3.770–3.778 (2H, t), 5.587 (1H, s), 7.270 (1H, t), 7.350 (2H, t), 7.382–7.418 (6H, d), 10.824 (6H, brs) google.com
¹³C NMR Cloperastine Hydrochloride (DMSO-d₆)δ: 141.37, 140.90, 131.99, 128.48, 128.45, 128.37, 127.63, 126.59, 81.92, 62.89, 55.08, 52.38, 22.10, 21.20 google.com
Mass Spectrometry (ESI) Cloperastine Hydrochloridem/z: [M+H]⁺ 330.16 google.com
IR (KBr) Cloperastine Hydrochloride2947, 2500, 1487, 1453, 1091, 1071, 1013, 757 cm⁻¹ google.com
Elemental Analysis Levocloperastine FendizoateCalculated (%): C, 74.12; H, 5.91; N, 2.16; Cl, 5.47. Found (%): C, 74.20; H, 5.87; N, 2.20; Cl, 5.50 researchgate.net

Pharmacological Mechanisms of Action of Levocloperastine in Preclinical Models

Central Nervous System Modulatory Activities on the Bulbar Cough Centre

The primary antitussive effect of levocloperastine (B195437) originates from its action on the central nervous system (CNS). medscape.comzuventus.co.in It specifically targets and inhibits the bulbar cough center, the neural network in the brainstem responsible for coordinating the cough reflex. researchgate.netaesculapius.itmedscape.comsaphnixlifesciences.com

The cough reflex is controlled by a complex network of neurons located in the medulla oblongata of the brainstem, often referred to as the cough center. wikipedia.org Afferent signals from cough receptors in the airways travel via nerves, such as the vagus nerve, to relay neurons in the solitary nucleus within the medulla. wikipedia.orgnih.govtaylorandfrancis.com From here, the signal is processed within the respiratory neural networks, including the pre-Bötzinger complex, which is thought to act as a pattern generator for the cough response. wikipedia.org Levocloperastine exerts its central antitussive effect by directly inhibiting the activity of this medullary cough center, thereby reducing the urge to cough. saphnixlifesciences.comnih.govmdpi.com Studies in various animal models have confirmed this central inhibitory action as a key component of its therapeutic effect. medscape.comzuventus.co.in

A critical distinction in the pharmacology of levocloperastine is that its central action is not mediated by opioid receptors. aesculapius.itmedscape.comzuventus.co.in Unlike opioid antitussives such as codeine, levocloperastine's activity is highly selective for the cough center. researchgate.netmedscape.comzuventus.com This selectivity means it does not produce the broader CNS depression, addiction, or dependence phenomena associated with narcotic agents. medscape.comnih.gov

This differentiation is attributed to its specific stereoisomeric properties. medscape.com Preclinical tests in rodents have shown that the racemic mixture (DL-cloperastine) and the dextrorotatory isomer (dextrocloperastine) induce significantly greater sedative and stimulant effects. medscape.com In contrast, levocloperastine demonstrates a pronounced separation between its antitussive efficacy and other CNS effects, a key feature that distinguishes it from both opioids and certain first-generation antihistamines. researchgate.netmedscape.com In animal models, levocloperastine's antitussive potency was found to be comparable to that of codeine, demonstrating its effectiveness without engaging opioid pathways. medscape.comzuventus.co.inzuventus.comresearchgate.net

Table 1: Comparative Antitussive Efficacy of Levocloperastine and Codeine in Guinea Pig Models

Tussigenic AgentCompound50% Effective Dose (ED₅₀) (mg/kg)Animal Model
Citric Acid AerosolLevocloperastine2.6Guinea Pig
Codeine3.6
Ammonia (B1221849) VapourLevocloperastine2.9Guinea Pig
Codeine3.1
medscape.comzuventus.co.in

Neurophysiological Pathways Involved in Antitussive Efficacy

Peripheral Receptor Modulation in the Tracheobronchial Tree

Levocloperastine exhibits notable antihistaminic activity, a property derived from its chemical structure, which shares an ethylamine (B1201723) moiety with H1 receptor antagonists. nih.govmdpi.com This activity has been demonstrated in multiple preclinical models. researchgate.netmedscape.comzuventus.comresearchgate.net

In Vitro Studies: In isolated guinea pig tracheal rings, levocloperastine effectively inhibits contractions induced by histamine (B1213489). researchgate.netmedscape.comzuventus.co.inzuventus.comresearchgate.net This demonstrates a direct antagonistic effect on histamine receptors in the airway smooth muscle.

In Vivo Studies: In live guinea pig models, levocloperastine produces a dose-dependent inhibition of bronchospasm induced by a histamine aerosol, confirming its antihistaminic action in a physiological setting. researchgate.netmedscape.comzuventus.co.inzuventus.comresearchgate.net

This antihistaminic action at the H1 receptor level contributes to its ability to counteract histamine-mediated bronchoconstriction, a common component of cough-inducing conditions. nih.gov

Levocloperastine possesses direct muscle-relaxant and spasmolytic effects on the bronchial musculature. researchgate.netaesculapius.itmedscape.comnih.gov This activity is sometimes described as "papaverine-like," indicating a non-specific smooth muscle relaxant capability similar to the opium alkaloid papaverine (B1678415) but without the narcotic properties of other opioids. nih.govmdpi.com In preclinical studies using guinea pig tissues, cloperastine (B1201353) has been shown to relax the bronchial musculature and antagonize tracheal contractions induced not only by histamine but also by acetylcholine. nih.gov This spasmolytic action helps to alleviate bronchospasm, further contributing to its antitussive effect. medscape.comzuventus.co.in

Table 2: Summary of Preclinical Pharmacological Activities of Levocloperastine

Pharmacological ActivitySite of ActionObserved Effect in Preclinical Models
Central AntitussiveBulbar Cough Center (CNS)Inhibition of the cough reflex center. medscape.comzuventus.co.in
Antihistaminic (H1 Receptor Antagonism)Tracheobronchial Tree (Peripheral)Inhibition of histamine-induced tracheal contraction (in vitro) and bronchospasm (in vivo). researchgate.netmedscape.comzuventus.co.inzuventus.comresearchgate.net
AntiserotonergicPeripheral ReceptorsDemonstrated serotonin-antagonist activity in in vitro models. researchgate.netzuventus.co.inzuventus.comresearchgate.net
Spasmolytic / Muscle-RelaxantBronchial Musculature (Peripheral)Relaxation of bronchial smooth muscle and antagonism of agonist-induced contractions. zuventus.co.innih.gov

Antiserotonergic Properties in Preclinical Models

Investigations into Specific Molecular Targets and Ligand Binding

The antitussive effect of levocloperastine hydrochloride is attributed to its interaction with specific molecular targets within the central and peripheral nervous systems. Preclinical research has focused on elucidating these interactions, particularly with the sigma-1 receptor and G protein-gated inwardly rectifying potassium (GIRK) channels, to understand the underpinnings of its therapeutic action.

Sigma-1 Receptor Ligand Interactions and Functional Evaluation

Levocloperastine, the levorotatory isomer of cloperastine, is recognized as a ligand for the sigma-1 (σ1) receptor. nucleos.comwikipedia.org The sigma-1 receptor is a unique intracellular protein, primarily located in the endoplasmic reticulum, that acts as a molecular chaperone, modulating various signaling pathways, including intracellular calcium signaling and the activity of several ion channels and neurotransmitter systems. biorxiv.orgnih.gov

The interaction of cloperastine, and by extension levocloperastine, with the sigma-1 receptor is considered a key component of its central antitussive mechanism. semanticscholar.orgresearchgate.net Preclinical studies have identified cloperastine as a sigma-1 receptor ligand with a binding affinity (Ki) of 20 nM. nucleos.comwikipedia.org This interaction is believed to contribute to the suppression of the cough reflex at the level of the brainstem. smolecule.com While the precise functional consequence of this binding is described as likely agonistic, further detailed functional evaluations specifically for levocloperastine are an area of ongoing investigation. nucleos.comwikipedia.org The binding to sigma-1 receptors is thought to contribute to the antitussive efficacy without the narcotic effects associated with opioid-based cough suppressants. smolecule.com

GIRK Channel Modulation Mechanisms

Levocloperastine also exerts its pharmacological effects through the modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. nucleos.comsmolecule.com GIRK channels, also known as Kir3 channels, are crucial regulators of cellular excitability in the brain and heart. elifesciences.orgnih.gov They are activated by G protein-coupled receptors (GPCRs), leading to potassium ion efflux and subsequent membrane hyperpolarization, which dampens neuronal excitability. uclm.esfrontiersin.org

Preclinical evidence indicates that cloperastine is a potent blocker of GIRK channels. nucleos.comwikipedia.org This inhibition of GIRK channels is another proposed mechanism contributing to its antitussive action. smolecule.com By blocking these channels, levocloperastine may prevent the hyperpolarization of neurons involved in the cough reflex pathway, thereby reducing their threshold for activation. Studies have shown that antitussive drugs like cloperastine can inhibit the currents caused by the activation of GIRK channels in neurons. nih.gov Specifically, research on heterologously expressed GIRK1-GIRK2 channels, common isoforms in the central nervous system, has demonstrated the inhibitory effect of cloperastine on these channels. nih.gov

Comparative Receptor Binding Affinity Profiling in Preclinical Assays

To better understand the specificity and potential for off-target effects, the receptor binding profile of cloperastine has been investigated in preclinical assays. Besides its affinity for the sigma-1 receptor, cloperastine also demonstrates significant binding to the histamine H1 receptor, with a Ki of 3.8 nM. nucleos.comwikipedia.org This antihistaminic activity may contribute to its effectiveness in coughs associated with allergic conditions. smolecule.com

The following table provides a summary of the binding affinities of cloperastine for various receptors, as determined in preclinical assays.

ReceptorBinding Affinity (Ki)
Sigma-1 (σ1)20 nM nucleos.comwikipedia.org
Histamine H13.8 nM nucleos.comwikipedia.org

This binding profile distinguishes levocloperastine from other antitussive agents and highlights its multi-target mechanism of action. The high affinity for both sigma-1 and histamine H1 receptors, coupled with its GIRK channel blocking activity, provides a comprehensive pharmacological basis for its use as a cough suppressant.

Preclinical Efficacy and Pharmacodynamic Studies in Animal Models

Antitussive Activity Assessment in Induced Cough Models

The efficacy of levocloperastine (B195437) as a cough suppressant has been rigorously tested in guinea pigs, a standard model for respiratory pharmacology, using chemically induced cough challenges.

In studies using citric acid aerosol to induce coughing in guinea pigs, levocloperastine has demonstrated significant antitussive effects. nih.govpsu.edu Administration of the compound effectively inhibited the cough reflex triggered by the irritant. nih.govijbcp.com The potency of levocloperastine in this model was found to be comparable to that of codeine, a centrally acting opioid antitussive. nih.govpsu.edu The 50% effective dose (ED50) for levocloperastine was determined to be 2.6 mg/kg, compared to 3.6 mg/kg for codeine. nih.govpsu.eduijbcp.com Research also indicates that the antitussive activities of levocloperastine, its dextrorotatory enantiomer (dextrocloperastine), and the racemic mixture (DL-cloperastine) were similar in the citric acid-induced cough model. nih.govpsu.eduijbcp.com

Similar efficacy has been observed in cough models induced by ammonia (B1221849) vapour in guinea pigs. Levocloperastine administration resulted in a marked inhibition of the cough response to ammonia inhalation. nih.govpsu.eduijbcp.com In this model, the antitussive effect was also similar to that of codeine. nih.govijbcp.com The ED50 value for levocloperastine was calculated at 2.9 mg/kg, while the ED50 for codeine was 3.1 mg/kg. nih.govpsu.eduijbcp.com

Preclinical investigations have established a clear dose-response relationship for the antitussive activity of levocloperastine. In guinea pig models, administration of levocloperastine at doses ranging from 1 to 9 mg/kg resulted in a dose-dependent inhibition of cough induced by both citric acid and ammonia vapour. nih.govpsu.eduijbcp.com This demonstrates that the degree of cough suppression increases with the administered dose within this therapeutic range.

Table 1: Comparative 50% Effective Dose (ED50) of Levocloperastine and Codeine in Induced Cough Models in Guinea Pigs

Tussigenic AgentCompoundED50 (mg/kg)
Citric AcidLevocloperastine2.6
Codeine3.6
Ammonia VapourLevocloperastine2.9
Codeine3.1

Data sourced from preclinical studies in guinea pigs. nih.govpsu.eduijbcp.com

Ammonia Vapour-Induced Cough Models in Guinea Pigs

Bronchospasm Inhibition Studies in Animal Models

Levocloperastine has shown significant spasmolytic activity in guinea pigs by inhibiting bronchospasm induced by histamine (B1213489) aerosol in a dose-dependent manner. nih.govpsu.eduijbcp.com This in-vivo effect is a manifestation of its antihistamine properties, which have also been demonstrated in-vitro through the inhibition of histamine-induced contractions in isolated tracheal rings. nih.govpsu.edu This peripheral action, targeting H1 receptors, helps to relax the bronchial musculature. qdcxjkg.comnih.gov

Studies on the racemate, cloperastine (B1201353), have shown that it helps to relax bronchial musculature that has been constricted by stimulation from acetylcholine. nih.gov Research indicates that cloperastine can antagonize tracheal chain contractions induced by various agonists, including acetylcholine, demonstrating a muscle relaxant effect. nih.govnih.gov This suggests an anticholinergic component to its mechanism of action. Given that levocloperastine is the active enantiomer of cloperastine, it is inferred that it contributes significantly to this effect, modulating the bronchoconstriction pathways mediated by acetylcholine.

Histamine Aerosol-Induced Bronchospasm Inhibition

Comparative Pharmacodynamic Studies with Reference Antitussive Agents in Animal Models (e.g., Codeine, DL-Cloperastine, Dextrocloperastine, Levodropropizine)

Preclinical investigations in animal models have been crucial in characterizing the antitussive profile of levocloperastine, often by comparing its efficacy against established agents. These studies highlight its potency and mechanism relative to centrally acting opioid antitussives and other related non-opioid compounds.

In guinea pig models, levocloperastine has demonstrated a dose-dependent inhibition of cough induced by various chemical irritants. medscape.comresearchgate.net When tested against cough induced by citric acid or ammonia vapor, levocloperastine showed an antitussive effect comparable to that of codeine, a standard opioid antitussive. medscape.comzuventus.co.in Specifically, the 50% effective dose (ED50) for levocloperastine was found to be similar to or slightly lower than that of codeine, indicating comparable potency in these peripherally and centrally mediated cough models. medscape.comzuventus.co.in

Interestingly, when the antitussive activities of levocloperastine, its racemic form DL-cloperastine, and its enantiomer dextrocloperastine were compared in the citric acid-induced cough model, their efficacy was found to be similar. medscape.comzuventus.co.in This suggests that the core antitussive efficacy of the cloperastine molecule is not dependent on its stereoisomeric configuration. medscape.comzuventus.co.in However, the differentiation between these stereoisomers becomes evident in their central nervous system (CNS) side-effect profiles. zuventus.co.in

Further studies have also positioned levocloperastine's efficacy in relation to levodropropizine (B346804), another peripherally acting antitussive. In animal models of cough induced by peripheral stimuli (like chemical irritants or mechanical stimulation), the antitussive activity of levodropropizine was found to be equal to or higher than that of cloperastine. e-lactancia.org

Beyond its antitussive action, levocloperastine, along with DL-cloperastine and dextrocloperastine, exhibits spasmolytic activity. zuventus.co.inresearchgate.net This is attributed to its antihistamine properties, demonstrated by the inhibition of histamine-induced contractions in isolated guinea pig tracheal rings and the dose-dependent inhibition of histamine-induced bronchospasm in vivo. medscape.comzuventus.co.inresearchgate.net A serotonin-antagonist activity has also been shown in vitro. medscape.comzuventus.co.inresearchgate.net

Table 1: Comparative Antitussive Efficacy of Levocloperastine and Codeine in Guinea Pigs

Compound Cough Stimulus ED50 (mg/kg) Source
Levocloperastine Citric Acid 2.6 medscape.comzuventus.co.in
Codeine Citric Acid 3.6 medscape.comzuventus.co.in
Levocloperastine Ammonia Vapor 2.9 medscape.comzuventus.co.in
Codeine Ammonia Vapor 3.1 medscape.comzuventus.co.in

Electrophysiological and Behavioral Studies Related to Antitussive Action in Rodents

Electrophysiological and behavioral studies in rodents have provided deeper insights into the central nervous system (CNS) effects of levocloperastine, distinguishing it from its racemic and dextrorotatory counterparts. A key feature of levocloperastine is the high selectivity of its CNS activity for the cough center, which allows it to avoid the broader central adverse effects commonly associated with other antitussives. medscape.comzuventus.co.inresearchgate.net

This selectivity is linked to its specific stereoisomeric properties. zuventus.co.inresearchgate.net In comparative tests of CNS function in rodents, both DL-cloperastine and dextrocloperastine (administered orally or intraperitoneally) induced sedative and stimulant effects of a much greater magnitude—approximately 50% higher—than levocloperastine. medscape.comzuventus.co.in Levocloperastine, even at high doses, did not induce clinically relevant sedation. medscape.comresearchgate.net For instance, in mice, motor performance and exploratory behavior remained unaffected by levocloperastine. researchgate.net

However, some CNS effects have been observed under specific experimental conditions. At oral doses of 10 to 100 mg/kg, levocloperastine was found to prolong barbiturate-induced narcosis in mice, indicating some level of sedative interaction. medscape.comresearchgate.net Conversely, at very high doses of 200 to 300 mg/kg, levocloperastine displayed CNS stimulant and proconvulsant activities, with a dose-dependent inhibition of barbiturate-induced narcosis and an enhancement of pentetrazol-induced seizures. medscape.comresearchgate.net

Table 2: Summary of Behavioral and CNS Effects of Levocloperastine in Rodents

Test Dose Range (mg/kg) Observed Effect Source
Motor Performance & Exploratory Behavior (Mice) Up to 100 Unaffected researchgate.net
Barbiturate-Induced Narcosis (Mice) 10 - 100 Prolonged narcosis medscape.comresearchgate.net
Barbiturate-Induced Narcosis (Mice) 200 - 300 Dose-dependent inhibition of narcosis medscape.comresearchgate.net
Pentetrazol-Induced Seizures (Mice) 200 - 300 Enhancement of seizures medscape.comresearchgate.net

Preclinical Pharmacokinetic and Metabolic Research of Levocloperastine Hydrochloride

Absorption Dynamics in Animal Models (e.g., Rats, Dogs)

Gastrointestinal Absorption and First-Pass Metabolism in Animal Systems

Following oral administration, levocloperastine (B195437) is absorbed from the intestine and is subject to first-pass metabolism. medscape.com Animal studies indicate that the oral bioavailability of the unmodified drug is over 40%, a figure determined by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration. medscape.com However, studies utilizing radiolabeling techniques have suggested substantially higher absorption values. medscape.com The primary route of elimination is through feces, accounting for two-thirds of the metabolites, with the remaining one-third excreted in the urine. medscape.com

Peak Plasma Concentration (Cmax) and Time to Cmax (Tmax) Determination in Animal Studies

In animal models, levocloperastine reaches its peak plasma concentration (Cmax) approximately 90 to 120 minutes after oral administration. medscape.com One study noted that plasma levels are detectable within one hour of administration. nih.gov

Table 1: Pharmacokinetic Parameters of Levocloperastine and its Racemic Mixture in Animal Models

Parameter Levocloperastine DL-Cloperastine
Cmax (µg/L) 55.2 57.2
Tmax (min) 90 90
Half-life (min) 106 112
AUC (µg•min/L) 10,611 10,919

Source: Medscape, 2017 researchgate.net

Linearity of Pharmacokinetics Across Doses in Animal Species

The pharmacokinetics of levocloperastine demonstrate linearity over a wide range of doses in both rats (10 to 30 mg/kg) and dogs (25 to 75 mg/kg). medscape.com This is characterized by dose-dependent increases in both Cmax and AUC, without concurrent alterations in the elimination half-life. medscape.com However, at very high doses, such as 250 mg/kg used in chronic toxicity studies in dogs, the Cmax was lower than what a linear pharmacokinetic model would predict, suggesting a saturation of the absorption process. medscape.com Despite this, plasma clearance remained unchanged, indicating that the excretion process was not saturated. medscape.com

Distribution Characteristics in Animal Models

Tissue Distribution and Target Organ Concentrations (e.g., Lungs) in Animal Models

Levocloperastine undergoes extensive biotransformation and is widely distributed throughout the body. medscape.com The apparent volumes of distribution are significant, recorded at 80 L/kg after intravenous administration and 150 L/kg following oral administration. medscape.com Notably, in target organs, particularly the lungs, the concentration of levocloperastine is consistently higher than in plasma. medscape.comresearchgate.net The drug is still detectable in tissues and parenchyma for about six hours after intake. nih.gov

Plasma Protein Binding Studies in Animal Models

In vitro studies have revealed a high degree of plasma protein binding for levocloperastine, with over 97% of the fraction in plasma being bound to proteins. medscape.comresearchgate.net These studies also show a 1:1 blood to plasma ratio. medscape.com

Placental Barrier Permeability Investigations in Animal Models

Preclinical studies have established that levocloperastine possesses the ability to cross the placental barrier. medscape.commedscape.com Investigations in animal models indicate that this transfer occurs to a moderate extent. medscape.com Despite this permeability, animal studies on reproductive function and embryo-fetal toxicity have not revealed any adverse effects. medscape.com

The selection of appropriate animal models is critical for assessing the placental transfer of xenobiotics. Species such as the guinea pig and rhesus monkey are considered valuable models due to physiological and structural similarities in placentation to humans, including the hemochorial placental type where fetal chorionic tissue is directly bathed in maternal blood. nih.govnih.gov While general statements confirm levocloperastine's capacity to cross the placenta, detailed quantitative studies in specific animal models that delineate the rate and extent of transfer were not available in the reviewed literature.

Biotransformation Pathways in Animal Models

Animal studies indicate that levocloperastine undergoes extensive biotransformation following administration. medscape.com The pharmacokinetic profile of levocloperastine, including its metabolism, has been shown to be comparable to that of its racemic counterpart, DL-cloperastine, in animal models. medscape.comresearchgate.net The liver is a primary site of metabolism for cloperastine (B1201353). nih.gov

Research on the racemic form, cloperastine, has provided insights into its metabolic fate. The primary metabolite identified for cloperastine is desmethyl loperastine, formed through the activity of metabolizing enzymes. In rats, cloperastine is reported to be mainly eliminated through glucuronide conjugation (glycuronoconjugation), a common Phase II metabolic pathway that increases the water solubility of compounds to facilitate excretion. nih.govresearchgate.net While specific studies fully characterizing the metabolites of the levo-enantiomer are limited, the extensive biotransformation of levocloperastine is well-documented. medscape.com

The metabolism of cloperastine is mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies have identified several specific isoforms involved in the biotransformation of the racemic mixture.

Primary Enzyme: CYP2D6 is identified as the main enzyme responsible for the metabolism of cloperastine to its desmethyl metabolite.

Other Involved Enzymes: CYP3A4 and CYP2C19 also participate in the metabolic pathways of cloperastine.

Given the enantioselective nature of drug metabolism, where different enantiomers can be metabolized by different enzymes or at different rates, specific phenotyping studies for levocloperastine in animal models are essential for a complete understanding. nih.gov However, direct studies detailing the specific CYP450 isoforms responsible for levocloperastine metabolism in preclinical animal models were not prominent in the reviewed literature. General studies on species differences show that while enzymes like CYP2E1 are well-conserved across species, isoforms like CYP1A, CYP2C, CYP2D, and CYP3A exhibit notable interspecies differences in activity, which is a critical consideration when extrapolating animal data to humans. nih.gov

Table 1: Enzyme Systems Implicated in the Metabolism of Cloperastine

Enzyme Family Specific Isoform(s) Role
Cytochrome P450 CYP2D6 Main metabolizing enzyme
Cytochrome P450 CYP3A4 Involved in metabolism
Cytochrome P450 CYP2C19 Involved in metabolism

Data derived from studies on the racemic compound, cloperastine.

Preclinical pharmacokinetic studies of levocloperastine have been conducted in both rodent (rat) and non-rodent (dog) species, revealing some comparative insights. medscape.commedscape.com

The pharmacokinetics of levocloperastine appear to be linear across a range of doses in both rats (10 to 30 mg/kg) and dogs (25 to 75 mg/kg), indicating that increases in dose lead to proportional increases in plasma concentration and area under the curve (AUC). medscape.com Interestingly, in chronic toxicity studies using very high doses in dogs (250 mg/kg), the peak plasma concentration was lower than predicted by a linear model, suggesting a saturation of the absorption process. medscape.com This was not observed for excretion, as plasma clearance was not altered. medscape.com

When selecting animal models for metabolic studies, significant species differences must be considered. In vitro comparative studies on various drugs have shown that dogs often exhibit hepatic metabolic activities more comparable to humans than rats do. nih.gov For instance, the hepatic intrinsic clearance values for many human CYP2D6 substrates are much higher in rats, showing poor correlation with human data, whereas values in dogs are more aligned. nih.gov

Table 2: Comparative Pharmacokinetic Findings for Levocloperastine in Animal Models

Species Type Key Finding
Rat Rodent Linear pharmacokinetics observed between 10-30 mg/kg. medscape.com
Dog Non-Rodent Linear pharmacokinetics observed between 25-75 mg/kg. medscape.com
Dog Non-Rodent Evidence of absorption saturation at very high doses (250 mg/kg). medscape.com

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450) in Animal Species

Elimination and Excretion Mechanisms in Animal Models

Following extensive biotransformation, levocloperastine is eliminated from the body in the form of its metabolites. medscape.com Animal studies have been crucial in defining the primary routes of excretion for these metabolic products.

Preclinical data indicate that levocloperastine metabolites are cleared from the body through both renal and biliary pathways. medscape.com The primary route of elimination is through the feces, which accounts for approximately two-thirds of the excretion, suggesting that biliary excretion into the gastrointestinal tract is the predominant mechanism. medscape.com The remaining one-third of metabolites are eliminated via the urine, indicating a secondary role for renal excretion. medscape.com This information is based on excretion studies using radiolabelled compounds in animals. researchgate.net

In contrast, some studies on the racemate cloperastine in rats mention that it is mainly eliminated via urine. nih.govrwandafda.gov.rw This highlights a potential difference in the excretion profile between the levo-enantiomer and the racemic mixture, or it may reflect species-specific variations in handling the compound. Studies comparing biliary clearance across species suggest that differences between rats and humans can be substantial, often over 10-fold, while human-dog differences tend to be much less pronounced. nih.gov

Table 3: Primary Excretion Routes for Levocloperastine Metabolites in Animal Models

Excretion Route Proportion of Elimination Implied Pathway
Feces ~67% (two-thirds) Biliary Excretion medscape.com
Urine ~33% (one-third) Renal Excretion medscape.com

Excretion Ratios (e.g., Faeces vs. Urine) in Animal Studies

Preclinical research involving animal models indicates that levocloperastine and its metabolites are eliminated through both renal and fecal pathways. Studies utilizing radiolabelling techniques with 14C have provided insights into the primary routes of excretion. Following administration, levocloperastine undergoes extensive metabolism, and the resulting metabolites are cleared from the body.

Animal studies have demonstrated that the predominant route of excretion for levocloperastine metabolites is via the feces. medscape.com Approximately two-thirds of the administered dose is eliminated through this pathway, while the remaining one-third is excreted in the urine. medscape.com This indicates a significant biliary and/or gastrointestinal role in the clearance of the compound after its metabolic transformation. The oral bioavailability based on excretion studies with radiolabelled compounds was found to be substantially high. medscape.com

Table 1: Excretion Ratios of Levocloperastine Metabolites in Animal Studies

Excretion RouteProportion of EliminationCitation
Faeces~ 67% (two-thirds) medscape.com
Urine~ 33% (one-third) medscape.com

Pharmacokinetic Modeling and Compartmental Analysis in Preclinical Studies

The pharmacokinetic behavior of levocloperastine in preclinical animal models has been characterized using compartmental analysis. The data best fits a two-compartmental model with an absorption phase. researchgate.netresearchgate.netresearchgate.netmedscape.comspringermedizin.de This model suggests that after administration, the drug distributes from a central compartment (like blood and highly perfused organs) to a peripheral compartment (like tissues) before being eliminated. This pharmacokinetic profile is noted to be similar to that of its racemic counterpart, DL-cloperastine. researchgate.netresearchgate.netmedscape.comspringermedizin.de

Further characterization of the model describes it as corresponding to a tri-exponential concentration-time profile. medscape.com This implies three distinct phases in the drug's plasma concentration curve over time: a rapid distribution phase, a slower elimination phase, and a terminal elimination phase.

Key findings from these preclinical pharmacokinetic studies include:

Linearity: In rats (at doses of 10 to 30 mg/kg) and dogs (at doses of 25 to 75 mg/kg), the pharmacokinetics of levocloperastine were found to be linear. medscape.com This means that dose-dependent increases in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were observed without changes in the elimination half-life. medscape.com

Saturation: At very high doses used in chronic toxicity studies in dogs (250 mg/kg), evidence of a saturation process in absorption was observed. medscape.com The Cmax was lower than what a linear pharmacokinetic model would predict, though plasma clearance remained unchanged, indicating the saturation was related to absorption and not excretion. medscape.com

Distribution: Levocloperastine is widely distributed throughout the body, with apparent volumes of distribution of 80 L/kg after intravenous administration and 150 L/kg after oral administration in animal models. medscape.comresearchgate.net Concentrations in the lungs have been found to be consistently higher than those in plasma. medscape.comresearchgate.net

Table 2: Pharmacokinetic Half-Life Parameters of Levocloperastine from a Two-Compartmental Model

ParameterHalf-Life (hours)DescriptionCitation
Distribution Half-Life0.80Represents the rapid distribution from the central to the peripheral compartment. medscape.com
Elimination Half-Life1.68Represents the elimination of the drug from the body. medscape.com
Terminal Elimination Half-Life6.58Represents the final, slower phase of elimination from the peripheral compartment. medscape.com

Advanced Methodologies and Future Research Avenues for Levocloperastine Hydrochloride

Development of Novel Analytical Methods for Research and Quality Control

The development of robust analytical methods is crucial for the research and quality control (QC) of Levocloperastine (B195437) hydrochloride. These methods are essential for various applications, including analytical method development, method validation (AMV), and QC during the production of levocloperastine fendizoate for Abbreviated New Drug Applications (ANDA). synzeal.comaquigenbio.com High-quality reference standards of Levocloperastine hydrochloride, with comprehensive characterization data, are vital for these processes to ensure compliance with regulatory guidelines. aquigenbio.com

Suppliers of this compound often provide detailed characterization data to support its use in these applications. synzeal.com This allows for the development of precise and accurate analytical techniques to quantify the compound in various matrices and ensure the quality and consistency of the final pharmaceutical product. The availability of well-characterized reference standards also facilitates traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). aquigenbio.com

Future research in this area could focus on the development of more sensitive and rapid analytical methods. Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), could offer higher resolution and lower detection limits, enabling more precise quantification and impurity profiling. Additionally, the development of stability-indicating methods that can distinguish this compound from its degradation products is a key area for ongoing research. The use of isotopically labeled internal standards, such as Levocloperastine D4, can also enhance the accuracy and precision of bioanalytical methods. synzeal.com

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like levocloperastine relates to its pharmacological activity. Levocloperastine is the levorotatory isomer of DL-cloperastine, and its development was a result of efforts to create a more active and less toxic product compared to the racemic mixture. google.com

The core structure of levocloperastine features a diphenylmethane (B89790) backbone with chlorine and piperidine (B6355638) substituents, classifying it as a chiral benzyl (B1604629) ether. The asymmetric carbon center is critical for its interaction with cough receptors. SAR studies on related compounds, such as diphenhydramine (B27) derivatives, were instrumental in identifying cloperastine (B1201353) as a potent antitussive. google.com Further research into the enantiomers revealed that the levo-isomer, levocloperastine, possessed a superior pharmacological profile. google.com

Future SAR studies could explore modifications to the levocloperastine molecule to further optimize its pharmacological properties. For instance, investigating the effects of different substituents on the phenyl rings or modifications to the piperidine ring could lead to compounds with enhanced antitussive activity, improved bronchodilator properties, or a more favorable side-effect profile. Such studies would likely involve the synthesis of a series of analogues and their evaluation in preclinical models to determine how structural changes influence efficacy and safety. The development of analogues of other antitussive agents, like noscapine, has shown that modifications to the core structure can lead to compounds with significantly enhanced cytotoxic effects for potential anti-cancer applications, highlighting the potential of SAR in drug discovery. wikipedia.org

Computational Chemistry and Theoretical Modeling of Molecular Interactions

Computational chemistry and theoretical modeling offer powerful tools to investigate the molecular interactions of this compound at an atomic level. These in silico approaches can predict how the drug binds to its target receptors and provide insights into its mechanism of action. Given that levocloperastine acts on both the central cough center and peripheral cough receptors, computational models can be employed to study its interactions with relevant biological targets in these locations. google.com

Molecular docking simulations, for example, can be used to predict the binding pose and affinity of levocloperastine to its receptors. These studies can help to elucidate the specific amino acid residues involved in the binding and explain the stereoselectivity observed, where the levo-isomer is more active. google.com Furthermore, molecular dynamics simulations can provide a dynamic view of the drug-receptor complex, revealing how the interaction evolves over time and influencing the receptor's conformation and function.

Future research in this area could focus on building more accurate models of the receptors involved in the cough reflex and using these models to screen virtual libraries of levocloperastine analogues. This could accelerate the discovery of new compounds with improved pharmacological profiles. Additionally, Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be employed to study the electronic details of the binding interaction, providing a more refined understanding of the forces driving the binding process.

Investigation of Formulation Enhancements for Research Applications (e.g., Dissolution and Resuspendability of Insoluble Salts)

Levocloperastine is often formulated as a fendizoate or hydrochloride salt. google.com Levocloperastine fendizoate is classified as water-insoluble, with a solubility of less than 0.1 mg/mL. googleapis.com This poor water solubility presents a significant challenge in the development of oral liquid dosage forms, such as suspensions, as it can impact dissolution and bioavailability. googleapis.com

Recent research has focused on enhancing the dissolution and resuspendability of levocloperastine fendizoate suspensions. google.com One approach involves controlling the particle size distribution of the drug substance. It has been found that reducing the particle size (D90) to less than 100 µm, and preferably less than 50 µm, increases the specific surface area and, consequently, the dissolution rate. google.comgoogleapis.com

Another strategy involves the use of a specific suspending system. A formulation containing xanthan gum as a suspending agent and polyoxyethyl stearate (B1226849) as a surfactant has been shown to significantly increase the dissolution rate of levocloperastine fendizoate. google.com This improved formulation also demonstrated enhanced resuspendability, with the suspension becoming fully resuspended within 15 seconds of shaking, compared to about 1 minute for a reference product. google.com Such improvements are crucial for ensuring dose uniformity and accurate administration. googleapis.com

Future research could explore other formulation technologies to further enhance the dissolution of insoluble levocloperastine salts. This could include the use of techniques like solid dispersions with polymers or complexation with cyclodextrins, which have been shown to improve the solubility and dissolution of other poorly water-soluble drugs. umw.edu.pl The development of self-emulsifying drug delivery systems (SEDDS) could also be a promising avenue for improving the oral bioavailability of levocloperastine.

Translational Pharmacological Research Paradigms and Predictive Value of Animal Models

Translational pharmacological research for antitussive agents like levocloperastine relies heavily on the use of animal models to predict clinical efficacy. All mammalian species studied exhibit a cough reflex or a similar respiratory response to tussigenic stimuli like citric acid or capsaicin. nih.gov The fact that animals cough in response to the same stimuli as humans and that drugs effective in humans are also effective in animals provides a strong rationale for their use in research. nih.gov

Animal models have demonstrated good predictive value for identifying effective antitussive drugs. nih.gov For example, in preclinical studies, levocloperastine showed antitussive effects comparable to those of codeine. zuventus.co.inzuventus.com These studies often involve inducing cough in animals, such as guinea pigs, and then measuring the reduction in cough frequency after administration of the test compound. google.com

However, there are limitations to the predictive value of animal models. Cough induced in a laboratory setting by chemical or mechanical stimuli may not fully replicate the spontaneous cough that occurs in human diseases. researchgate.net Furthermore, physiological peculiarities in different animal species can impact the translatability of research findings. nih.gov For instance, some rodents lack a cough reflex, which is a significant limitation for evaluating certain aerosols and antitussive drugs. mdpi.com

Future research should focus on developing and refining animal models to better mimic the pathological conditions associated with chronic cough in humans. researchgate.net This could involve using models of airway inflammation or disease to induce a more clinically relevant cough. The use of larger animal species that have a respiratory system more similar to humans could also improve the predictive value of preclinical studies. frontiersin.org Additionally, integrating in vitro and in silico models with in vivo studies is expected to be a key strategy for future drug development. mdpi.com

Exploration of Potential Synergistic or Antagonistic Interactions with Other Pharmacological Agents in Preclinical Settings

Investigating the potential interactions of this compound with other pharmacological agents in preclinical settings is crucial for understanding its complete pharmacological profile and identifying potential combination therapies. Levocloperastine has some antihistaminic activity, which suggests that it could have additive or synergistic effects when co-administered with other central nervous system (CNS) depressants. zuventus.co.in

Preclinical studies are necessary to evaluate these potential interactions. For example, it is recommended that levocloperastine fendizoate suspension should not be prescribed concomitantly with sedatives or tranquilizers. zuventus.co.in Similarly, co-administration with other antihistamine drugs should be avoided. zuventus.co.in This is because levocloperastine can enhance the sedative effect of CNS depressants such as anxiolytics, antipsychotics, barbiturates, hypnotics, narcotics, and some analgesics. zuventus.co.in

Future preclinical research should systematically investigate the interactions of levocloperastine with a range of other drugs. This could involve in vivo studies in animal models to assess the effects of co-administration on both efficacy and safety parameters. For example, studies could be designed to determine if combining levocloperastine with a bronchodilator results in a synergistic improvement in cough associated with asthma. Conversely, it is also important to identify any antagonistic interactions that could reduce the efficacy of either drug. Such studies would provide valuable information for guiding the clinical use of levocloperastine and for the development of new combination therapies for cough.

Q & A

Q. What validated analytical methods are recommended for quantifying levocloperastine hydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography with headspace sampling (GC-HS) are widely used. RP-HPLC is suitable for quantifying levocloperastine in combination formulations (e.g., with chlorpheniramine maleate), with validation parameters including linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) . GC-HS is preferred for detecting residual solvents (e.g., methanol, benzene) in active pharmaceutical ingredients (APIs), adhering to ICH Q3C guidelines for impurity limits .

Q. What preclinical models are used to assess the antitussive efficacy of this compound?

Preclinical studies utilize chemically induced cough models (e.g., capsaicin or citric acid challenge in guinea pigs) to evaluate cough suppression. Key endpoints include reductions in cough frequency and latency period. These models correlate with human clinical outcomes and inform dose-ranging studies .

Q. What are the primary mechanisms of action of this compound as an antitussive agent?

Levocloperastine exerts dual central and peripheral effects:

  • Central : Modulates cough reflex sensitivity in the medullary cough center.
  • Peripheral : Inhibits sensory nerve endings in the respiratory tract, reducing hypersensitivity to irritants like bradykinin and histamine .

Advanced Research Questions

Q. How can researchers design a randomized controlled trial (RCT) to evaluate this compound against active comparators?

  • Population : Adults with acute dry cough (exclude chronic/respiratory comorbidities).
  • Intervention : Levocloperastine (5 mg TID) vs. dextromethorphan (20 mg/5 mL TID) over 7 days.
  • Outcomes : Cough severity (100 mm VAS), frequency (24-hour Likert scale), and quality of life (Leicester Cough Questionnaire).
  • Statistical Power : Sample size ≥17 per group (α = 0.05, power = 80%, accounting for 10% attrition) .

Q. How should discrepancies in cough severity assessments across measurement scales (e.g., VAS vs. Likert) be addressed?

  • Cross-Validation : Use Bland-Altman plots to assess agreement between VAS and Likert scores.
  • Composite Endpoints : Combine objective (frequency) and subjective (VAS) metrics.
  • Sensitivity Analysis : Stratify results by baseline severity to identify scale-dependent biases .

Q. What methodologies quantify organic volatile impurities (OVIs) in levocloperastine fendizoate API?

GC-HS with flame ionization detection (FID) is validated for simultaneous quantification of methanol, ethanol, dichloromethane, toluene, and benzene. Key parameters:

  • Specificity : Resolution ≥10 between OVI peaks (Fig. 3a–d) .
  • Linearity : 50–150% of specification limits (R² > 0.995).
  • Accuracy : 90–110% recovery at LOQ (methanol: 3000 ppm, benzene: 2 ppm) .

Q. How can systematic reviews synthesize evidence on levocloperastine’s safety profile?

  • Search Strategy : Include PubMed, EMBASE, and Cochrane Library using terms like “levocloperastine AND (safety OR adverse effects).”
  • Risk of Bias : Apply Cochrane ROB 2.0 tool to assess randomization, blinding, and attrition in RCTs.
  • Meta-Analysis : Pool incidence rates of adverse events (e.g., drowsiness, nausea) using random-effects models .

Methodological Considerations

  • Clinical Trials : Open-label designs may introduce bias; use double-blinding where feasible .
  • Analytical Validation : Include robustness testing (e.g., column temperature ±2°C, flow rate ±0.1 mL/min) to ensure method reliability .
  • Data Reporting : Adhere to CONSORT guidelines for clinical trials and ICH M10 for bioanalytical method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.